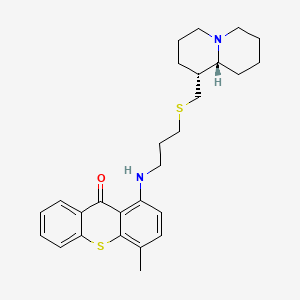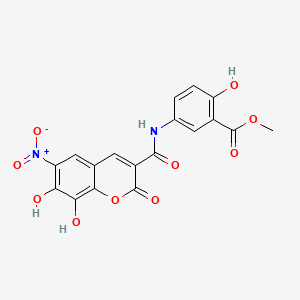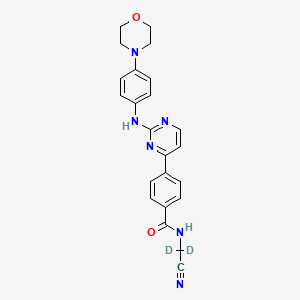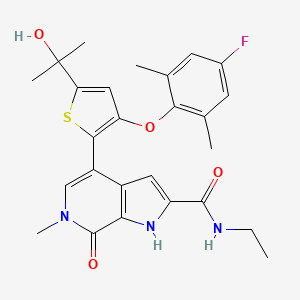
Guanine-13C,15N2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanine-13C,15N2 is a stable isotope-labeled compound of guanine, a purine derivative and one of the fundamental components of nucleic acids (DNA and RNA). The compound is labeled with carbon-13 and nitrogen-15 isotopes, making it useful for various scientific research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Guanine-13C,15N2 involves the incorporation of carbon-13 and nitrogen-15 isotopes into the guanine molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in chemical reactions. The specific reaction conditions may vary depending on the desired isotopic labeling pattern and the availability of labeled precursors .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using labeled precursors and optimized reaction conditions to ensure high yield and purity. The process may include multiple steps of purification and quality control to meet the standards required for scientific research .
Analyse Des Réactions Chimiques
Types of Reactions
Guanine-13C,15N2 undergoes various chemical reactions, including:
Oxidation: Guanine can be oxidized to form 8-oxo-guanine, a common oxidative lesion in DNA.
Reduction: Reduction reactions can convert guanine to its reduced forms.
Substitution: Guanine can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired transformation .
Major Products
The major products formed from these reactions include 8-oxo-guanine (oxidation), reduced guanine derivatives (reduction), and substituted guanine compounds (substitution) .
Applications De Recherche Scientifique
Guanine-13C,15N2 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies and to investigate reaction mechanisms.
Biology: Employed in studies of DNA and RNA structure, function, and interactions.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new materials and technologies
Mécanisme D'action
The mechanism of action of Guanine-13C,15N2 involves its incorporation into nucleic acids, where it can be used to trace metabolic pathways and study molecular interactions. The labeled isotopes allow for precise detection and quantification using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Guanosine-13C,15N2: A similar compound labeled with the same isotopes but in the form of guanosine, a nucleoside.
Adenine-13C,15N2: Another purine derivative labeled with carbon-13 and nitrogen-15 isotopes.
Cytosine-13C,15N2: A pyrimidine derivative labeled with the same isotopes.
Uniqueness
Guanine-13C,15N2 is unique due to its specific labeling pattern and its role as a fundamental component of nucleic acids. Its stable isotopic labels make it particularly valuable for tracing and studying biochemical processes at a molecular level .
Propriétés
Formule moléculaire |
C5H5N5O |
|---|---|
Poids moléculaire |
154.11 g/mol |
Nom IUPAC |
2-amino-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C5H5N5O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H4,6,7,8,9,10,11)/i1+1,7+1,8+1 |
Clé InChI |
UYTPUPDQBNUYGX-QWRHZHGESA-N |
SMILES isomérique |
[13CH]1=[15N]C2=C([15NH]1)C(=O)NC(=N2)N |
SMILES canonique |
C1=NC2=C(N1)C(=O)NC(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![9-[(1R,9R,10R,18R)-17-(6-aminopurin-9-yl)-9,18-difluoro-3,12-dihydroxy-3-oxo-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one](/img/structure/B12406391.png)


![1-[(2R,5R)-5-(diethylaminomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12406399.png)



![(4S)-4-[(2-aminoacetyl)amino]-5-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12406435.png)
![1-Hydroxy-21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaen-14-one](/img/structure/B12406441.png)

![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxypropan-2-yl] (Z)-octadec-9-enoate](/img/structure/B12406460.png)

